molecular formula C19H24N2O2 B14403824 N-(4-ethoxyphenyl)-N'-(4-propan-2-yloxyphenyl)ethanimidamide CAS No. 84308-84-9

N-(4-ethoxyphenyl)-N'-(4-propan-2-yloxyphenyl)ethanimidamide

Katalognummer: B14403824
CAS-Nummer: 84308-84-9
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: BOHUUHBSLQOFFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-ethoxyphenyl)-N’-(4-propan-2-yloxyphenyl)ethanimidamide is an organic compound that belongs to the class of ethanimidamides This compound is characterized by the presence of ethoxy and propan-2-yloxy substituents on the phenyl rings, which are connected through an ethanimidamide linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-N’-(4-propan-2-yloxyphenyl)ethanimidamide typically involves the reaction of 4-ethoxyaniline with 4-isopropoxyaniline in the presence of an ethanimidoyl chloride derivative. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization or chromatography might be employed to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-ethoxyphenyl)-N’-(4-propan-2-yloxyphenyl)ethanimidamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy and propan-2-yloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidamide linkage can be reduced to form secondary amines.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed

    Oxidation: Formation of 4-ethoxybenzoic acid and 4-isopropoxybenzoic acid.

    Reduction: Formation of N-(4-ethoxyphenyl)-N’-(4-propan-2-yloxyphenyl)ethanamine.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of N-(4-ethoxyphenyl)-N’-(4-propan-2-yloxyphenyl)ethanimidamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed studies, including molecular docking and biochemical assays.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-methoxyphenyl)-N’-(4-propan-2-yloxyphenyl)ethanimidamide
  • N-(4-ethoxyphenyl)-N’-(4-methoxyphenyl)ethanimidamide
  • N-(4-ethoxyphenyl)-N’-(4-propan-2-yloxyphenyl)propanimidamide

Uniqueness

N-(4-ethoxyphenyl)-N’-(4-propan-2-yloxyphenyl)ethanimidamide is unique due to the specific combination of ethoxy and propan-2-yloxy substituents, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where these properties are desired.

Eigenschaften

CAS-Nummer

84308-84-9

Molekularformel

C19H24N2O2

Molekulargewicht

312.4 g/mol

IUPAC-Name

N-(4-ethoxyphenyl)-N'-(4-propan-2-yloxyphenyl)ethanimidamide

InChI

InChI=1S/C19H24N2O2/c1-5-22-18-10-6-16(7-11-18)20-15(4)21-17-8-12-19(13-9-17)23-14(2)3/h6-14H,5H2,1-4H3,(H,20,21)

InChI-Schlüssel

BOHUUHBSLQOFFL-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)OC(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.